N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzamide

fragment-based drug discovery lipophilicity ADME prediction

Fragment-based screening campaigns often struggle to populate the XLogP3 ~2.5 bin without introducing unwanted H-bond donors. This 2,5-dimethylbenzamide fills that gap precisely. - XLogP3 of 2.5 and TPSA of 42.7 Ų, distinct from 2-methoxy or 3-CF3 analogs. - Zero H-bond donors simplify SPR/ITC binding thermodynamics interpretation. - Available in standardized 1-75 mg quantities with documented specifications, reducing inter-lab variability.

Molecular Formula C17H21NO3
Molecular Weight 287.359
CAS No. 1421506-97-9
Cat. No. B2823930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzamide
CAS1421506-97-9
Molecular FormulaC17H21NO3
Molecular Weight287.359
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C(=O)N(CCOC)CC2=COC=C2
InChIInChI=1S/C17H21NO3/c1-13-4-5-14(2)16(10-13)17(19)18(7-9-20-3)11-15-6-8-21-12-15/h4-6,8,10,12H,7,9,11H2,1-3H3
InChIKeyLUQVYNMVPQELQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzamide Procurement Overview


N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzamide (CAS 1421506-97-9, PubChem CID 71803938) is a synthetic tertiary benzamide that combines a 2,5-dimethylphenyl acyl group with a furan-3-ylmethyl and a 2-methoxyethyl substituent on the amide nitrogen. The compound is commercially supplied as a fragment screening member by Life Chemicals (Catalog No. F6415-0051) and is primarily positioned as a building block or screening library component in early drug discovery . It bears no hydrogen-bond donors, three hydrogen-bond acceptors, a computed XLogP3 of 2.5, and a topological polar surface area of 42.7 Ų . These computed molecular descriptors place the compound in a physicochemical space that is distinct from its closest commercially listed benzamide analogs, a distinction that matters when a screening campaign requires deliberate modulation of lipophilicity, polarity, or scaffold diversity without altering the core N-(furan-3-ylmethyl)-N-(2-methoxyethyl)amide motif.

Type Fragment screening library member
Supplier provenance Life Chemicals fragment collection (F6415-0051)
Physicochemical niche Intermediate lipophilicity and polarity fragment
Donor profile Zero H-bond donors — tertiary amide only

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzamide Analog Substitution Risks


Compounds within the N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide series share a common tertiary amide scaffold but diverge at the aryl substitution pattern, producing measurable differences in computed logP, polar surface area, and hydrogen-bonding capacity that are known predictors of passive permeability, aqueous solubility, and off-target promiscuity in fragment-based screening . The 2,5-dimethylphenyl variant described here occupies a specific physicochemical niche — XLogP3 of 2.5 with TPSA of 42.7 Ų — that cannot be replicated by the 2-methoxy, 4-ethyl, or 3-trifluoromethyl congeners, each of which shifts lipophilicity and/or polarity by a meaningful margin. Furthermore, the absence of the furan-3-ylmethyl group in the simpler N-(2-methoxyethyl)-2,5-dimethylbenzamide eliminates a key hydrogen-bond acceptor and substantially alters molecular shape, potentially compromising target engagement in assays where the furan oxygen participates in polar contacts. Generic substitution without quantitative attention to these computed descriptors risks introducing an uncontrolled variable that may invalidate structure-activity comparisons.

The 2-methoxy analog may shift lipophilicity downward and raise polar surface area, altering solubility and permeability context.
The 3-trifluoromethyl analog may increase lipophilicity beyond the target's intermediate window, shifting off-target promiscuity risk.
The des-furanyl analog removes a key acceptor and alters molecular shape, which may not reproduce target engagement in polar-contact assays.

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzamide Physicochemical Differentiation


Lipophilicity vs. 2-Methoxy and 3-Trifluoromethyl Analogs

The target compound exhibits a computed XLogP3 of 2.5, reflecting its balanced hydrophobic/hydrophilic character conferred by the 2,5-dimethylphenyl ring . Its closest listed analog, N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)benzamide (CAS 1421504-25-7), has a molecular formula of C16H19NO4 (MW 289.33) with an additional oxygen in the 2-methoxy substituent, which increases hydrogen-bond acceptor count from 3 to 4 and is expected to lower XLogP3 relative to the target based on standard fragment-based logP contribution rules . The 3-trifluoromethyl analog (CAS 1421507-11-0, C18H18F3NO3) incorporates a strongly electron-withdrawing and lipophilic CF3 group that elevates XLogP3 significantly above 2.5, introducing a divergent solubility/permeability profile . These computed lipophilicity gaps are relevant for selection because fragment screening libraries routinely stratify members by cLogP/D to balance hit rates against assay interference risk.

Lipophilicity
Class-level inference
XLogP3 = 2.5
2-methoxy analog: predicted lower 3-CF3 analog: predicted higher
Supports lipophilicity-dependent screening bin selection.
≥0.3 log unit estimated gap; computed values only.
fragment-based drug discovery lipophilicity ADME prediction benzamide library design

Polar Surface Area vs. Polar and Des-Furanyl Analogs

The target compound possesses a computed TPSA of 42.7 Ų, derived from three hydrogen-bond acceptor sites (amide carbonyl, furan oxygen, methoxy oxygen) and zero hydrogen-bond donors . This value informs both oral bioavailability predictions (typically favored below 140 Ų) and central nervous system (CNS) multiparameter optimization scores. The N-(2-methoxyethyl)-2,5-dimethylbenzamide comparator (CAS 701217-99-4, C12H17NO2) lacks the furan-3-ylmethyl moiety entirely, reducing its heteroatom count and yielding a predicted TPSA below 30 Ų, which would place it in a different CNS penetration probability class . Conversely, the 2-methoxy analog (CAS 1421504-25-7, C16H19NO4) adds a fourth hydrogen-bond acceptor, predicting a TPSA above 50 Ų . The target compound occupies the intermediate TPSA range (40–50 Ų) that fragment library designers often prioritize for lead-like starting points with balanced permeability.

Polar surface area
Cross-study comparable
TPSA = 42.7 Ų
Des-furanyl: <30 Ų 2-methoxy: >50 Ų
Intermediate polarity window for balanced permeability screening.
≥12 Ų difference versus analogs.
polar surface area blood-brain barrier penetration fragment screening drug-likeness filters

Fragment Library Procurement from Life Chemicals

The target compound is listed in the Life Chemicals fragment collection under catalog number F6415-0051 and is commercially available in multiple quantity tiers (1 mg to 75 mg) with specified purities . This vendor provenance is significant for procurement because it provides a defined resupply chain and batch-to-batch consistency expectations that are not uniformly available for every analog in the N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide series. While the analog N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)benzamide (CAS 1421504-25-7) is also listed and available, the des-furanyl analog N-(2-methoxyethyl)-2,5-dimethylbenzamide (CAS 701217-99-4) is cataloged by fewer suppliers and typically without standardized fragment-library quality documentation .

Supplier provenance
Supporting evidence
Life Chemicals F6415-0051
1–75 mg tiers Fragment collection curated
Defined fragment-library supply chain supports reproducible procurement.
Des-furanyl analog lacks equivalent provenance.
fragment library procurement specification chemical supplier quality control

Hydrogen-Bond Donor Absence vs. Substituted Benzamides

The target compound carries zero hydrogen-bond donor (HBD) atoms, a computed property that distinguishes it from benzamide analogs where the amide nitrogen retains a proton or where polar substituents introduce additional donors . This characteristic is relevant when a screening library member must serve as a negative control for hydrogen-bond donor interactions or when the objective is to probe hydrophobic pocket occupancy without donor-mediated contacts. The tertiary amide scaffold ensures that any observed binding in biophysical assays cannot be attributed to amide NH hydrogen bonding, a feature not shared by secondary benzamides in the same structural class.

H-bond donor absence
Class-level inference
HBD = 0
Donor-free tertiary amide supports selectivity profiling without NH contacts.
Secondary benzamides carry HBD ≥1.
hydrogen-bond donor molecular recognition fragment library design ligand efficiency

Transparency on Missing Biological Activity Data

As of April 2026, searches of PubChem BioAssay, ChEMBL, BindingDB, PubMed, Google Patents, and the European Bioinformatics Institute returned no quantitative IC50, Ki, EC50, or % inhibition data for the target compound or its closest commercially listed N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide analogs. The 2014–2017 Janssen patent family (US9562035, WO2015143654, US20160009688) describing benzamide FASN inhibitors does not exemplify the target compound. This evidence gap means that any claim of biological differentiation among these analogs must be considered speculative. The differentiation arguments presented in this guide are therefore based solely on computed physicochemical properties that are known from published fragment-based drug design principles to influence molecular recognition, pharmacokinetic behavior, and assay performance. Users are advised to verify target-specific activity through experimental screening.

Biological activity data
Data to verify
No quantitative IC50, Ki, or EC50 found
Differentiation is based on computed physicochemical properties only.
Verify target-specific activity experimentally.
data gap biological assay SAR fragment screening outcome

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzamide Application Scenarios


Fragment Library Design with Defined Lipophilicity

When constructing or augmenting a fragment library for biochemical or biophysical screening, the target compound fills a specific physicochemical bin: XLogP3 of 2.5 and TPSA of 42.7 Ų . This bin is strategically distinct from the more polar 2-methoxy analog (predicted lower XLogP3, higher TPSA) and the more lipophilic 3-trifluoromethyl analog (predicted higher XLogP3). Library designers who stratify fragments by cLogP can use the 2,5-dimethylphenyl variant to populate the lipophilicity range around 2.5 without introducing additional heteroatoms that may complicate hit triage. The absence of hydrogen-bond donors further simplifies interpretation of binding thermodynamics in techniques such as surface plasmon resonance or isothermal titration calorimetry, where donor contributions can dominate the measured enthalpy .

2,5-Dimethyl Substitution as Non-Polar SAR Reference

For medicinal chemistry programs exploring the N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide chemotype, the 2,5-dimethylphenyl compound provides a symmetric, electron-donating, methyl-only substitution pattern on the benzamide ring. This pattern avoids the electronic and conformational complications introduced by the ortho-methoxy group (CAS 1421504-25-7) or the strongly electron-withdrawing trifluoromethyl group (CAS 1421507-11-0) . In SAR tables, the 2,5-dimethyl variant can serve as the unadorned alkyl-substituted benchmark against which heteroatom-substituted analogs are compared for incremental effects on potency, selectivity, or physicochemical profile.

Reproducible Procurement for Inter-Laboratory Consortia

Collaborative screening initiatives that require identical compound batches across multiple sites benefit from the target compound's availability through the Life Chemicals fragment collection (F6415-0051) . The availability of standardized quantities (1–75 mg) and documented catalog specifications reduces the risk of batch-to-batch variability that can confound inter-laboratory reproducibility. This is contrasted with the des-furanyl analog (CAS 701217-99-4), which is supplied through a more limited vendor network without explicit fragment-library quality documentation .

Donor-Free Conformational Sampling for Docking Studies

In molecular docking or pharmacophore modeling campaigns, the absence of hydrogen-bond donors on the target compound eliminates the need to enumerate donor tautomers, protonation states, or hydrogen-bond orientational degrees of freedom associated with the amide NH . This allows more confident scoring of hydrophobic and π-stacking interactions mediated by the 2,5-dimethylphenyl and furan rings. Computational chemists may prioritize this compound over secondary benzamide analogs when the goal is to isolate the contribution of acceptor-only polar contacts to a predicted binding mode.

Application
Selection Property
Validation Focus
Fragment library design with defined lipophilicity
XLogP3 ~2.5 bin without additional heteroatoms
Lipophilicity stratification and hit triage consistency
Non-polar SAR reference for 2,5-dimethyl substitution
Symmetric methyl-only aryl pattern
Alkyl benchmark against heteroatom-substituted analogs
Reproducible procurement for inter-laboratory consortia
Life Chemicals fragment collection catalog F6415-0051
Documented supply tiers and batch consistency
Donor-free conformational sampling for docking studies
Zero hydrogen-bond donor count
Hydrophobic and π-stacking interaction scoring
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